4-(1H-1,2,3-Triazol-1-YL)piperidine

Description

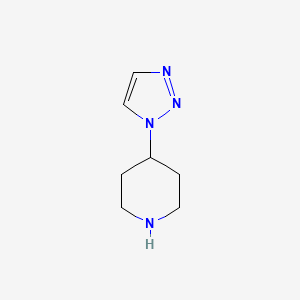

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4/c1-3-8-4-2-7(1)11-6-5-9-10-11/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAYXVILDUZLWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 1h 1,2,3 Triazol 1 Yl Piperidine and Its Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a powerful and versatile tool for the synthesis of 1,2,3-triazoles. This "click chemistry" reaction is characterized by its high efficiency, mild reaction conditions, and exceptional regioselectivity.

General Principles and Historical Context of CuAAC in Triazole Synthesis

The foundation of CuAAC lies in the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. wikipedia.org While the thermal version of this reaction often requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically alters the reaction's outcome. wikipedia.orgnih.gov In 2002, the groups of Meldal and Sharpless independently reported that copper(I) catalyzes the reaction between terminal alkynes and azides to exclusively yield 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net

This catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide (B81097). nih.govacs.org The copper catalyst significantly accelerates the reaction rate, often by several orders of magnitude compared to the uncatalyzed thermal process, and can be performed under a wide range of conditions, including in aqueous media. acs.orgnih.gov The resulting triazole ring is chemically stable and can mimic the properties of an amide bond, making it a valuable linker in various chemical applications. nih.govsemanticscholar.org

The CuAAC reaction is a cornerstone of "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted in benign solvents. nih.govresearchgate.net

Application of CuAAC for Piperidine-Triazole Conjugation

The CuAAC reaction is a highly effective method for synthesizing piperidine-triazole conjugates. This approach typically involves reacting a piperidine (B6355638) derivative bearing either an azide or a terminal alkyne functionality with a corresponding triazole precursor containing the complementary reactive group.

For instance, a piperidine molecule functionalized with an azide group can be reacted with an alkyne-containing molecule in the presence of a copper(I) catalyst to form the desired 1,4-disubstituted 1,2,3-triazole linkage. nih.gov Conversely, an alkyne-functionalized piperidine can be coupled with an azide-containing compound. mdpi.com The mild reaction conditions of CuAAC are particularly advantageous when working with complex or sensitive molecules, as they minimize the risk of side reactions or degradation of the starting materials. nih.gov

The versatility of this method allows for the introduction of a wide variety of substituents on both the piperidine and triazole rings, enabling the synthesis of diverse libraries of compounds for screening in drug discovery and other applications. nih.gov

| Piperidine Reactant | Alkyne/Azide Reactant | Copper Source | Product | Reference |

|---|---|---|---|---|

| 4-Azidopiperidine derivative | Terminal Alkyne | CuSO₄·5H₂O/Sodium Ascorbate | 4-(1,2,3-Triazol-1-yl)piperidine derivative | nih.gov |

| 4-Ethynylpiperidine derivative | Organic Azide | CuI | 4-(1,2,3-Triazol-4-yl)piperidine derivative | mdpi.com |

Regioselectivity and Isomer Formation in CuAAC Reactions

A key advantage of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is its exceptional regioselectivity. researchgate.net In the presence of a copper(I) catalyst, the reaction between a terminal alkyne and an azide exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. nih.govresearchgate.net This is in stark contrast to the uncatalyzed thermal Huisgen cycloaddition, which typically yields a mixture of both 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov

The high regioselectivity of CuAAC is a direct result of the reaction mechanism, which proceeds through a copper acetylide intermediate. acs.org This directed pathway ensures that the cycloaddition occurs in a specific orientation, leading to the formation of a single regioisomer. researchgate.net This level of control is crucial in the synthesis of well-defined molecular structures, particularly in applications such as drug design and materials science, where specific isomerism is often critical for activity and function. researchgate.netrsc.org

While the CuAAC reaction with terminal alkynes is highly regioselective for the 1,4-isomer, the synthesis of 1,5-disubstituted 1,2,3-triazoles can be achieved using ruthenium-based catalysts (RuAAC). researchgate.net The use of internal alkynes in CuAAC reactions is more challenging and can lead to issues with reactivity and regioselectivity. researchgate.netrsc.org

Nucleophilic Substitution Reactions in Piperidine-Triazole Linkage

Nucleophilic substitution reactions provide an alternative and complementary approach to the synthesis of piperidine-triazole compounds. These methods involve the direct formation of a bond between the piperidine and triazole rings through the displacement of a leaving group.

Reactions of 1H-Triazole Derivatives with Activated Piperidine Intermediates

In this synthetic strategy, the triazole ring acts as a nucleophile, attacking an electrophilic carbon atom on the piperidine ring. To facilitate this reaction, the piperidine ring must be "activated" with a suitable leaving group at the desired position of substitution.

A common approach involves the use of a piperidine derivative bearing a good leaving group, such as a mesylate or tosylate, at the 4-position. asianpubs.org The reaction is typically carried out in the presence of a base, which deprotonates the 1H-triazole to generate the more nucleophilic triazolide anion. This anion then displaces the leaving group on the piperidine ring to form the desired 4-(1H-1,2,3-triazol-1-yl)piperidine product. asianpubs.org

The choice of solvent and base can significantly influence the reaction's efficiency. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to dissolve the reactants and facilitate the substitution process. researchgate.net

| Piperidine Intermediate | Triazole Derivative | Base | Product | Reference |

|---|---|---|---|---|

| 4-Mesyl-1-Boc-piperidine | 1H-1,2,3-Triazole | Sodium Hydride | 1-Boc-4-(1H-1,2,3-triazol-1-yl)piperidine | asianpubs.org |

| 4-Bromopiperidine derivative | 1H-1,2,3-Triazole | Potassium Carbonate | This compound derivative | mdpi.com |

Mechanistic Considerations of Base-Mediated Nucleophilic Reactions

The base-mediated nucleophilic substitution reaction between a 1H-triazole and an activated piperidine derivative generally proceeds through an S_N2 (bimolecular nucleophilic substitution) mechanism. The reaction is initiated by the deprotonation of the 1H-triazole by a base, such as sodium hydride or potassium carbonate, to form the triazolide anion. mdpi.comasianpubs.org

This triazolide anion is a potent nucleophile that attacks the electrophilic carbon atom of the piperidine ring bearing the leaving group. The attack occurs from the backside of the carbon-leaving group bond, leading to an inversion of stereochemistry if the carbon is chiral. The reaction proceeds in a single, concerted step where the new nitrogen-carbon bond is formed simultaneously with the cleavage of the carbon-leaving group bond. nih.gov

The rate of the S_N2 reaction is dependent on the concentration of both the nucleophile (triazolide anion) and the electrophile (activated piperidine). nih.gov The choice of a strong base is crucial to ensure a sufficient concentration of the nucleophilic triazolide for the reaction to proceed efficiently. asianpubs.org The nature of the leaving group also plays a significant role, with better leaving groups (e.g., mesylate, tosylate) leading to faster reaction rates. nih.gov In some cases, the reaction may be catalyzed by the base itself. rsc.org

N-Alkylation Strategies for 1,2,3-Triazole Derivatization

The direct functionalization of the 1,2,3-triazole ring via N-alkylation is a primary strategy for introducing molecular diversity, including the piperidine moiety. The triazole ring possesses three nitrogen atoms that are potential nucleophiles, which presents a significant challenge in controlling the site of alkylation. researchgate.net

Alkylation of NH-1,2,3-Triazoles

The most direct pathway to N-alkylated 1,2,3-triazoles involves the nucleophilic substitution reaction between an NH-1,2,3-triazole and an alkylating agent. rsc.orgnih.gov However, this approach frequently results in a mixture of isomeric products due to the potential for alkylation at any of the three nitrogen atoms. rsc.orgnih.govresearchgate.net The formation of N1 and N2 regioisomers is common, and in cases of substituted triazoles, the N3 isomer can also be formed. researchgate.net The regioselectivity of these reactions is highly dependent on several factors, including the nature of the electrophile, the solvent, the base employed, and the reaction temperature. researchgate.net For instance, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides using potassium carbonate as the base in dimethylformamide (DMF) can produce the corresponding 2-substituted products. organic-chemistry.orgacs.org

Regioisomeric Control in N-Alkylation Processes (e.g., N1-, N2-, N3-substituted isomers)

Achieving regiocontrol in the N-alkylation of 1,2,3-triazoles is a critical challenge for synthetic chemists. A variety of strategies have been developed to direct the alkylation to a specific nitrogen atom, thereby avoiding the formation of difficult-to-separate isomeric mixtures.

One successful approach involves modifying the triazole substrate to sterically or electronically favor alkylation at a particular nitrogen. For example, introducing substituents at the C4 and C5 positions of the triazole ring can sterically hinder the N1 and N3 positions, thus directing alkylation selectively to the N2 position. researchgate.netnih.govscielo.br Specifically, the use of 4-bromo-NH-1,2,3-triazoles has been shown to regioselectively yield 2-substituted 4-bromo-1,2,3-triazoles upon reaction with alkyl halides. organic-chemistry.orgacs.org This bromine substituent can later be removed via hydrogenation or used in cross-coupling reactions to introduce further diversity. organic-chemistry.orgacs.org

Catalysis also plays a pivotal role in directing regioselectivity. A gold-catalyzed method utilizing vinyl ethers as alkylating agents has been developed for the selective synthesis of N2-alkyl-substituted 1,2,3-triazoles. rsc.orgnih.govrsc.org This process is believed to proceed through the formation of a hydrogen bond between the oxygen atom of the gold-activated vinyl ether and the NH of the triazole, which selectively delivers the N2-alkylation product. rsc.orgnih.govrsc.org Similarly, copper-catalyzed cross-dehydrogenative coupling reactions can provide highly selective access to N2-alkylated 1,2,3-triazoles. acs.org

Furthermore, the choice of reaction partners and conditions can dictate the isomeric outcome. The Chan–Lam reaction, which couples triazoles with boronic acids, has been shown to produce N2-aryl derivatives with complete regioselectivity. mdpi.com In contrast, SNAr reactions with activated aryl halides also tend to be regiospecific for the N2-position. mdpi.com The optimization of reaction conditions, such as solvent and temperature, can significantly enhance regioselectivity. organic-chemistry.org

| Method | Alkylating/Arylating Agent | Catalyst/Base | Outcome | Reference |

| Direct Alkylation | Alkyl Halides | K₂CO₃ | N2-substitution on 4-bromo-triazoles | organic-chemistry.orgacs.org |

| Gold Catalysis | Vinyl Ethers | Gold catalyst | Selective N2-alkylation | rsc.orgnih.govrsc.org |

| Chan-Lam Coupling | Boronic Acids | Copper(II) acetate | 100% regioselective N2-arylation | mdpi.com |

| SNAr Reaction | Activated Aryl Halides | Base | Regiospecific N2-arylation | mdpi.com |

Organocatalytic Approaches to Triazole-Piperidine Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of heterocyclic compounds, including 1,2,3-triazoles. These methods offer mild reaction conditions and avoid the use of potentially toxic metal catalysts.

Enamine-Mediated Azide-Carbonyl Cycloadditions

The organocatalytic, enamine-mediated [3+2] cycloaddition between carbonyl compounds and azides provides a direct, metal-free route to highly functionalized 1,2,3-triazoles. nih.gov In this approach, a catalytic amount of a secondary amine, such as pyrrolidine (B122466), reacts with a ketone or aldehyde to generate an enamine intermediate in situ. researchgate.net This electron-rich enamine then readily participates in a cycloaddition reaction with an organic azide. researchgate.netresearchgate.net This methodology allows for the synthesis of fully substituted triazole frameworks from readily available starting materials and is noted for its atom economy and operational simplicity. researchgate.netresearchgate.net

Pyrrolidine-Catalyzed Cycloaddition with β-Ketoesters

The reaction between β-ketoesters and azides represents another valuable organocatalytic pathway to 1,2,3-triazoles. nih.gov Pyrrolidine can be used as a catalyst in the [3+2] cycloaddition of enones and aryl azides to generate triazoles. nih.gov When 2-alkyl-substituted β-ketoesters are reacted with aryl azides under basic conditions, 5-hydroxy-1,2,3-triazoles are formed in high yields and as single regioisomers. nih.gov This reaction proceeds through a highly reactive enolate intermediate generated from the β-ketoester. nih.gov The choice of substitution on the β-ketoester is crucial, as 2-unsubstituted variants can lead to different products, such as 5-methyl-triazoles. nih.gov

| Carbonyl Compound | Azide | Catalyst | Product | Reference |

| Ketones / Aldehydes | Organic Azides | Pyrrolidine | Fully substituted 1,2,3-triazoles | nih.govresearchgate.net |

| β-Ketoesters (2-alkyl) | Aryl Azides | Base | 5-hydroxy-1,2,3-triazoles | nih.gov |

| Enones | Aryl Azides | Pyrrolidine | Functionalized N-aryl-1,2,3-triazoles | nih.gov |

Metal-Free Organocatalytic Methods

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, driven by the need for more sustainable and cost-effective processes. Organocatalytic methods for triazole synthesis, such as those mediated by enamines or enolates, are at the forefront of this effort. nih.gov These reactions obviate the need for traditional alkyne substrates and metal catalysts, instead utilizing widely available carbonyl compounds. nih.gov

Sequential one-pot reactions combining amine-catalyzed multicomponent reactions have been developed for the copper-free synthesis of functionalized N-aryl-1,2,3-triazoles. nih.gov These processes often involve a [3+2] cycloaddition followed by an aromatization step, using simple catalysts like pyrrolidine. nih.gov Other metal-free approaches include cascade reactions, such as the azide–alkyne cycloaddition/oxetane ring-opening, which avoids transition-metal catalysts and features high atom economy. rsc.org These diverse metal-free strategies underscore the versatility of organocatalysis in constructing complex heterocyclic systems like triazole-piperidines. rsc.orgresearchgate.net

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) represent a highly efficient approach in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single operation. This strategy is particularly valuable for creating libraries of compounds for screening purposes and for developing more sustainable and atom-economical synthetic processes.

Integration of Piperidine and Triazole Moieties in One-Pot Syntheses

The Ugi-azide reaction, a prominent MCR, provides a powerful tool for linking heterocyclic systems, such as in the synthesis of tetrazole-triazole bis-heterocycles mdpi.com. This principle can be extended to incorporate piperidine precursors. For instance, a cascade process involving an Ugi three-component reaction (Ugi-3CR) can be followed by a copper-assisted alkyne-azide [3+2] cycloaddition (CuAAC) to generate complex triazole-containing heterocyclic systems in a convergent manner researchgate.net. Such an approach could theoretically be adapted to use a piperidine-containing component as one of the starting materials, thereby integrating the two key moieties in a highly efficient, one-pot or sequential cascade process. The development of these MCRs is pivotal for generating molecular diversity around the this compound scaffold.

Synthesis of Key Precursors and Advanced Intermediates

The construction of this compound and its derivatives often proceeds through a stepwise approach that requires the careful preparation of functionalized precursors. This involves modifying the piperidine and triazole components separately before their eventual coupling.

Derivatization of Piperidine Rings for Triazole Attachment

A crucial step in the synthesis is the functionalization of the piperidine ring to enable its attachment to a triazole precursor. The most common strategy involves introducing a reactive handle, such as an azide or a terminal alkyne, onto the piperidine scaffold. This sets the stage for a subsequent cycloaddition reaction.

For the target compound, where the linkage is through the triazole's N1 position to the piperidine's C4 position, a key intermediate is 4-azidopiperidine. This precursor can be prepared from a suitable starting material like N-protected 4-halopiperidine or 4-hydroxypiperidine through nucleophilic substitution. Cobalt-catalyzed cross-coupling reactions of N-Boc-4-iodopiperidine with aryl Grignard reagents have been demonstrated, establishing the reactivity of the 4-position for substitution nih.gov. While this example leads to C-C bond formation, the principle of activating the 4-position is directly applicable. The halo-piperidine intermediate can readily be converted to an azido-piperidine, which is a key building block for the subsequent click chemistry step.

Preparation of Functionalized Triazole Building Blocks

The 1,2,3-triazole ring is a robust and stable aromatic heterocycle that serves as an excellent building block. lifechemicals.com Its preparation is most famously achieved through the Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne. The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," is particularly efficient for forming 1,4-disubstituted 1,2,3-triazoles. rsc.orgmdpi.commdpi.com

N-unsubstituted NH-1,2,3-triazoles are versatile and readily available starting materials that can be synthesized through various routes. rsc.org These include the CuI-catalyzed cycloaddition of terminal alkynes and trimethylsilyl azide (TMSN₃) or tandem reactions involving aldehydes, nitroalkanes, and sodium azide. rsc.org These NH-1,2,3-triazoles can then be functionalized at the nitrogen positions for further reactions. The triazole unit is a key component in numerous commercialized drugs and is used extensively in the development of peptidomimetics and functional materials. lifechemicals.com

Table 1: Selected Synthetic Routes to NH-1,2,3-Triazole Building Blocks

| Starting Materials | Catalyst/Reagents | Key Features | Reference |

| Terminal Alkynes, TMSN₃ | CuI | Efficient route to N-unsubstituted triazoles. | rsc.org |

| Aldehydes, Nitroalkanes, NaN₃ | (e.g., AlCl₃) | Tandem Henry reaction/[3+2] cycloaddition. | rsc.org |

| Terminal Alkynes, NaN₃/H₂SO₄ | --- | Simple and direct, but generates HN₃. | rsc.org |

This table provides an interactive overview of common methods for synthesizing the core triazole ring.

N-Arylation of Piperidine Using Metal Catalysts

The N-arylation of piperidine is a fundamental transformation for introducing an aryl or heteroaryl group onto the piperidine nitrogen. This is particularly relevant for synthesizing derivatives where an aromatic system is attached to the nitrogen atom. The primary methods for achieving this C-N bond formation are transition-metal-catalyzed cross-coupling reactions.

Prominent among these are the Ullmann condensation, which typically uses a copper catalyst, and the Buchwald-Hartwig amination, which employs a palladium catalyst. rsc.org Recent advancements have focused on developing milder and more efficient catalytic systems. For example, highly efficient CuI-catalyzed N-arylation procedures have been developed for a wide range of nitrogen-containing heterocycles with aryl and heteroaryl halides, tolerating numerous functional groups. acs.org Furthermore, novel catalysts, such as Fe₃O₄@PVA/CuCl magnetic nanocatalysts, have been utilized for Ullmann-type N-arylation reactions, offering the advantage of being reusable. researchgate.net Rhodium-catalyzed methods have also been described for accessing N-(hetero)aryl piperidines. researchgate.net These metal-catalyzed reactions provide robust and versatile pathways to N-aryl piperidine derivatives, a key structural motif in many biologically active molecules.

Table 2: Metal-Catalyzed N-Arylation Methods for Nitrogen Heterocycles

| Reaction Name | Typical Metal Catalyst | Common Ligands | Key Advantages | Reference |

| Ullmann Condensation | Copper (e.g., CuI) | TMEDA, Phenanthroline | Cost-effective, tolerant of various functional groups. | acs.orgresearchgate.net |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) | Phosphine-based (e.g., PPh₃) | Broad substrate scope, high efficiency. | rsc.org |

| Cobalt-Catalyzed Coupling | Cobalt (e.g., CoCl₂) | TMCD | Utilizes Grignard reagents, non-expensive. | nih.gov |

This table summarizes key features of major metal-catalyzed N-arylation reactions applicable to piperidine and other nitrogen heterocycles.

Structural Elucidation and Conformational Analysis of 4 1h 1,2,3 Triazol 1 Yl Piperidine Systems

Spectroscopic Characterization Techniques

Spectroscopy is the first line of investigation for confirming the identity and purity of newly synthesized 4-(1H-1,2,3-triazol-1-yl)piperidine systems. Each technique offers unique insights into the molecular framework.

¹H NMR: The proton spectrum is expected to show distinct regions for the piperidine (B6355638) and triazole protons. The piperidine ring protons typically appear in the upfield region. The protons on C2/C6 and C3/C5 would present as complex multiplets, further complicated by the chair conformation leading to distinct axial and equatorial signals. chemicalbook.com The single proton on C4, being attached to the nitrogen of the triazole ring, would be shifted downfield relative to other piperidine protons. The two protons on the 1,2,3-triazole ring are expected to appear as singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). frontiersin.orgmdpi.com

¹³C NMR: The carbon spectrum provides complementary information. The piperidine carbons are expected in the aliphatic region (δ 20-60 ppm). spectrabase.com The C4 carbon, being bonded to the triazole nitrogen, would be the most downfield of the piperidine signals. The two distinct carbons of the 1,2,3-triazole ring would appear in the aromatic region (δ 120-150 ppm). mdpi.comjournalofbabylon.com

| Expected ¹H and ¹³C NMR Data for this compound |

| Assignment |

| Expected ¹H Chemical Shift (δ, ppm) |

| Expected ¹³C Chemical Shift (δ, ppm) |

| Piperidine CH₂ (axial/equatorial) |

| 1.6 - 2.2 (multiplets) |

| ~25 - 40 |

| Piperidine CH (C4) |

| > 3.0 (multiplet) |

| ~50 - 60 |

| Piperidine NH |

| Broad singlet, variable position |

| - |

| Triazole CH (C4' and C5') |

| 7.5 - 8.5 (singlets or doublets) |

| ~120 - 145 |

Note: Expected values are estimated based on data from piperidine and various triazole derivatives. frontiersin.orgchemicalbook.commdpi.comspectrabase.com

Mass spectrometry is used to confirm the molecular weight and elemental composition of the target molecule. For this compound, high-resolution mass spectrometry (HRMS) provides the exact mass, which is a key identifier. echemi.com Electrospray ionization (ESI) is a soft ionization technique commonly used for such molecules, typically yielding the protonated molecular ion [M+H]⁺.

Studies on isomeric and related compounds allow for the prediction of common adducts and fragments. uni.luuni.lu Tandem mass spectrometry (MS/MS) experiments on related 1,2,3-triazole structures show that a characteristic fragmentation pathway involves the loss of a nitrogen molecule (N₂). nih.gov

| Mass Spectrometry Data for this compound |

| Parameter |

| Value |

| Reference |

| Molecular Formula |

| C₇H₁₂N₄ |

| echemi.com |

| Molecular Weight |

| 152.20 g/mol |

| echemi.com |

| Exact Mass |

| 152.106196400 u |

| echemi.com |

| Predicted [M+H]⁺ (protonated molecule) |

| 153.11348 m/z |

| uni.luuni.lu |

| Predicted [M+Na]⁺ (sodium adduct) |

| 175.09542 m/z |

| uni.luuni.lu |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the spectrum would be a composite of the signals from the piperidine ring and the triazole ring.

Key expected vibrations for the piperidine moiety include C-H stretching of the methylene (B1212753) groups and the N-H stretching of the secondary amine. The triazole ring would contribute aromatic C-H stretching, as well as characteristic ring stretching vibrations (C=N, N=N, C-N). mdpi.comresearchgate.net

| Expected IR Absorption Bands for this compound |

| Vibrational Mode |

| Expected Frequency (cm⁻¹) |

| Functional Group |

| N-H Stretch |

| 3200 - 3400 (broad) |

| Piperidine |

| C-H Stretch (Aromatic) |

| 3100 - 3150 |

| Triazole |

| C-H Stretch (Aliphatic) |

| 2850 - 3000 |

| Piperidine |

| C=N / N=N Stretch |

| 1450 - 1600 |

| Triazole Ring |

| C-N Stretch |

| 1000 - 1250 |

| Piperidine/Triazole |

Note: Expected values are estimated based on data from various triazole and piperidine derivatives. mdpi.comjournalofbabylon.comresearchgate.net

Advanced Structural Determination Methods

To move beyond simple confirmation and delve into the precise three-dimensional arrangement and intermolecular forces, more advanced techniques are employed, typically on crystalline derivatives and analogs.

Single-crystal X-ray diffraction is the most powerful method for determining the exact solid-state structure of a molecule. While a crystal structure for the parent compound is not publicly documented, numerous studies on its derivatives have been published. nih.govresearchgate.net These analyses definitively confirm the atomic connectivity and provide precise bond lengths and angles.

Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. nih.govacs.org By mapping properties like normalized contact distance (d_norm) onto the molecular surface, researchers can identify the specific atoms involved in hydrogen bonds, van der Waals forces, and other close contacts.

In crystal structures of related piperidine and triazole derivatives, Hirshfeld analysis shows that H···H contacts typically account for the largest portion of the surface area, often exceeding 50%. researchgate.net This is followed by H···C/C···H and H···N/N···H contacts, highlighting the importance of van der Waals forces and hydrogen bonding in the crystal packing. nih.gov Two-dimensional fingerprint plots derived from this analysis deconstruct the Hirshfeld surface to show the precise contribution of each interaction type, offering a quantitative understanding of the forces that govern the supramolecular assembly. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 1h 1,2,3 Triazol 1 Yl Piperidine Architectures

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, stability, and spectroscopic properties of molecules. For the 4-(1H-1,2,3-triazol-1-yl)piperidine framework, these methods have been applied to understand its fundamental characteristics and predict its behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has been widely employed to investigate the electronic properties and stability of triazole-containing compounds. nih.govnih.gov DFT calculations, often at the B3LYP/6-311G** level of theory, are used to determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

Other important electronic parameters calculated through DFT include:

Hardness (ɳ) and Softness (σ): Measure the resistance to change in electron distribution. researchgate.net

Electronegativity (χ): Describes the ability of an atom or molecule to attract electrons. researchgate.net

Electrophilicity index (ω) and Nucleophilicity (ε) index: Quantify the electrophilic and nucleophilic character of a molecule. researchgate.net

These calculations help in understanding the charge distribution and reactive sites within the this compound structure, which is vital for predicting its interaction with biological targets.

GIAO/B3LYP Calculations for Spectroscopic Prediction and Regioisomer Stability

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT (B3LYP), is a powerful tool for predicting NMR chemical shifts. While specific GIAO/B3LYP studies on the parent this compound are not extensively documented in the provided results, the methodology is standard for characterizing such heterocyclic systems. These calculations can help confirm the structure of synthesized compounds by comparing theoretical and experimental NMR spectra.

Furthermore, computational methods are crucial for studying the stability of different regioisomers. The 1,2,3-triazole ring can exist as 1,4-disubstituted or 1,5-disubstituted isomers when formed through cycloaddition reactions. Theoretical calculations can predict the relative thermodynamic stabilities of these isomers, which is essential for controlling the regioselectivity of the synthesis.

Molecular Modeling and Docking Studies

Molecular modeling and docking are indispensable tools in modern drug discovery, enabling the prediction of how a ligand will interact with a protein target.

Ligand-Protein Interaction Prediction and Binding Site Analysis

Molecular docking studies have been instrumental in exploring the potential of this compound derivatives as inhibitors of various enzymes and receptors. researchgate.netnih.gov These studies predict the preferred binding mode of a ligand within the active site of a target protein, providing insights into the key interactions that contribute to binding affinity. nih.gov For instance, derivatives of this scaffold have been docked into the active sites of targets such as dopamine (B1211576) receptor D2 and various kinases. researchgate.netnih.gov

The analysis of these interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, is crucial for structure-activity relationship (SAR) studies. nih.gov By understanding how modifications to the piperidine (B6355638) or triazole rings affect binding, medicinal chemists can rationally design more potent and selective inhibitors.

| Derivative | Target Protein | Key Predicted Interactions | Reference |

|---|---|---|---|

| N-functionalized piperidine derivatives linked to 1,2,3-triazole | Dopamine Receptor D2 (DRD2) | Binding modes within the active site were predicted. | researchgate.net |

| (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates | Tubulin (colchicine binding site) | Compound 10ec binds to the colchicine (B1669291) binding site. | nih.gov |

| Thiazole conjugates with 1,2,3-triazole | Rho6 protein | Good docking scores with acceptable binding interactions. | semanticscholar.org |

Homology Modeling in Receptor Antagonist Design

In cases where the crystal structure of a target receptor is not available, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein. researchgate.netunar.ac.id This model can then be used for molecular docking studies to design novel antagonists. For example, homology models of G-protein coupled receptors (GPCRs), a common target class for drugs containing the piperidine motif, can be constructed to guide the design of new ligands. While direct examples for this compound are not explicitly detailed in the search results, this is a standard and valuable technique in the field. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational behavior of molecules over time. frontiersin.orgpensoft.net These simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking. mdpi.com By simulating the movement of atoms in the system, researchers can determine whether the predicted binding mode is stable and identify any conformational changes that may occur upon ligand binding.

Key parameters analyzed in MD simulations include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein. pensoft.net

Solvent Accessible Surface Area (SASA): To measure the exposure of the ligand and protein to the solvent. pensoft.net

Radius of Gyration (Rg): To evaluate the compactness of the system. pensoft.net

MD simulations, often coupled with MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) calculations, can also provide a more accurate estimation of the binding free energy of a ligand to its target. pensoft.netmdpi.com

Simulation of Compound-Biomolecule Interactions and Complex Stability

Molecular docking and other simulation techniques are fundamental tools for predicting how a ligand, such as a derivative of this compound, will bind to a specific biomolecular target. These simulations calculate the preferred binding orientation and affinity of the compound within the active site of a protein, providing insights into the stability of the resulting complex.

Research on various derivatives incorporating the triazolylpiperidine scaffold demonstrates its ability to engage in key interactions with different enzymes. For instance, in studies of inhibitors for human Dipeptidyl Peptidase-4 (hDPP-4), the triazole ring of sitagliptin (B1680988) analogues was found to form a strong π-π stacking interaction with the Phe357 residue, a critical component for binding affinity. nih.gov Similarly, molecular docking of nitroimidazole derivatives containing a triazole moiety against the human estrogen receptor alpha (hERα) revealed that the triazole ring could form a hydrogen bond with the amino acid residue Asp58. nih.gov

These computational predictions are often quantified by binding free energies, which indicate the stability of the ligand-receptor complex. Studies on 1,2,4-triazole (B32235) derivatives as 15-LOX inhibitors showed binding free energies ranging from -9.20 to -9.8 kcal/mol, suggesting strong and stable interactions within the enzyme's active site. researchgate.net The stability of these complexes is further reinforced by various hydrophobic interactions with other amino acid residues in the binding pocket. researchgate.net

| Biomolecular Target | Key Interacting Residues | Type of Interaction | Predicted Binding Energy (kcal/mol) | Source |

| hDPP-4 | Phe357, Glu205, Glu206, Tyr662 | π-π stacking, Hydrogen bonds | Not specified | nih.gov |

| Human Estrogen Receptor α | Asp58, His231 | Hydrogen bond, Polar contact | Not specified | nih.gov |

| 15-Lipoxygenase (15-LOX) | Arg260, Val126, Gln762 | Not specified | -9.20 to -9.8 | researchgate.net |

| Topoisomerase II | DG13, DC14, DT9 (DNA Bases) | Intercalation | Not specified | researchgate.net |

Analysis of Ligand Dynamics within Predicted Binding Pockets

Key metrics such as the Root Mean Square Deviation (RMSD) are analyzed to evaluate the stability of the complex. A stable RMSD value over the course of the simulation suggests that the ligand remains securely in its binding pocket without significant conformational changes. frontiersin.org For example, MD simulations performed on 1,2,3-triazole analogues with hDPP-4 helped to elucidate the potential binding modes and confirm the stability of interactions with key residues like Glu205, Glu206, and Tyr662. nih.gov

In another study, MD simulations of an acridine-triazole hybrid within the topoisomerase II binding site showed an optimal orientation that allowed for intercalation with DNA bases, a crucial mechanism for its inhibitory action. researchgate.net Similarly, simulations of TIM-3 inhibitors helped identify candidates that exhibited stable interactions within the binding pocket, as opposed to others that showed significant RMSD fluctuations, indicating instability. frontiersin.org These dynamic analyses are critical for confirming that a designed molecule can maintain its effective binding conformation in a physiological environment.

| System/Target | Simulation Focus | Key Findings | Source |

| hDPP-4 with 1,2,3-triazole analogues | Elucidate binding modes | Confirmed stable interactions with key residues (Glu205, Tyr662) and π-π stacking with Phe357. | nih.gov |

| Topoisomerase II with acridine-triazole hybrid | Assess binding stability and orientation | The compound maintained an optimal fit, allowing for intercalation with DNA bases. | researchgate.net |

| TIM-3 with triazole-based inhibitors | Evaluate ligand stability | Analysis of RMSD trajectories identified compounds with stable binding poses versus unstable ones. | frontiersin.org |

| NO-synthase with 1,2,4-triazole derivatives | Support design concept | MD simulations were used to validate the stability of the top-docked ligand-receptor complexes. | pensoft.net |

Cheminformatics and Rational Design Methodologies

Cheminformatics applies computational methods to solve chemical problems, particularly in drug design. It plays a crucial role in the rational design of new molecules by predicting their properties and suggesting pathways for derivatization to enhance their therapeutic potential.

Prediction of Molecular Behavior and Property Optimization

A critical step in early-stage drug discovery is the in silico prediction of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help to filter out candidates that are likely to fail later in development due to poor pharmacokinetics. Cheminformatics tools are used to calculate key molecular descriptors, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

These descriptors are often evaluated against established guidelines like Lipinski's "Rule of Five," which helps to predict the potential for oral bioavailability. arabjchem.org Numerous studies on triazole-piperidine derivatives have successfully used these in silico methods to confirm that newly designed compounds possess appropriate pharmacokinetic profiles and drug-likeness. researchgate.netnih.gov For instance, in silico ADMET (ADME and Toxicity) studies on novel nitroimidazole derivatives showed that the most active compounds had physicochemical values within the acceptable range for drug candidates. nih.gov

| Compound Series | Predicted Property | Finding | Source |

| 1,2,4-Triazole-piperazine hybrids | ADME Profile | All synthesized compounds showed appropriate pharmacokinetic profiles. | nih.gov |

| N-Substituted 4-(triazol-yl)-piperdine-carboxamides | Lipinski's/Veber Rule | Compounds exhibited good lipophilicity and bioavailability properties and did not violate the rules. | researchgate.net |

| Mansonone E-linked triazole derivatives | Lipinski's Rule of Five | Newly designed inhibitors successfully passed the rule for oral bioavailability. | arabjchem.org |

| Nitroimidazole-piperazine-triazole motifs | ADMET Criteria | The most active compounds were within the acceptable range. | nih.gov |

In Silico Approaches for Scaffold Derivatization

The this compound scaffold serves as a starting point for in silico derivatization, where computational methods guide the design of new analogues with improved properties. This process of rational design allows for the systematic exploration of chemical space to optimize a lead compound. rug.nlmdpi.com

One powerful approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. arabjchem.org By analyzing these models, researchers can identify which structural features are most important for activity and design new compounds with enhanced potency. arabjchem.org

Furthermore, results from molecular docking and MD simulations directly inform scaffold derivatization. If a simulation reveals an unoccupied space within a binding pocket, chemists can design derivatives with additional functional groups to fill that space and form new, favorable interactions. Similarly, if a compound is found to have poor solubility or is susceptible to metabolic breakdown, its structure can be modified to address these liabilities. This iterative cycle of design, prediction, and synthesis is a hallmark of modern, rational drug discovery. researchgate.net For example, a flexible scaffold-based cheminformatics approach (FSCA) has been developed to rationally design polypharmacological drugs by fitting a flexible scaffold to different receptors in various binding poses. nih.gov

Applications As a Chemical Building Block and in Scaffold Design

Construction of Complex Heterocyclic Systems

The compound is instrumental in the creation of intricate heterocyclic structures, which are often the basis for new therapeutic agents.

A notable application of 4-(1H-1,2,3-triazol-1-yl)piperidine is its incorporation into the C7 position of fluoroquinolone antibiotics. nih.gov A series of these derivatives were synthesized by introducing 4-substituted this compound building blocks to the quinolone core, resulting in yields of 40-83%. nih.gov The resulting fluoroquinolone analogues have shown promising antibacterial activity. nih.govnih.gov For instance, one derivative, 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, demonstrated antibacterial activity comparable to ciprofloxacin (B1669076) and vancomycin (B549263) against both susceptible and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov The development of such hybrid molecules is a key strategy in overcoming bacterial drug resistance. nih.gov

Table 1: Fluoroquinolone Derivatives Incorporating this compound

| Derivative Name | Base Fluoroquinolone | Key Findings |

|---|---|---|

| 1-cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Comparable antibacterial activity to ciprofloxacin and vancomycin against S. aureus and S. epidermidis. nih.gov |

| (1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methyl-7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | 7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | Enhanced antibacterial activity compared to the parent drug. nih.gov |

While direct synthesis of triazolothiadiazine derivatives using this compound is not extensively documented in the provided results, the broader field of triazole chemistry is rich with methods for forming such fused heterocyclic systems. Generally, the synthesis of triazolothiadiazines involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with various electrophiles like hydrazonoyl chlorides or α-haloketones. mdpi.comnih.gov These reactions lead to the formation of the nih.govnih.govtriazolo[3,4-b] nih.govmdpi.comnih.govthiadiazine ring system. mdpi.comnih.gov The versatility of the triazole ring suggests that a suitably functionalized this compound could potentially serve as a precursor in similar synthetic strategies.

The concept of molecular hybridization, which combines two or more pharmacophoric units to create a new molecule with enhanced biological activity, is a cornerstone of modern drug design. nih.govnih.gov The this compound scaffold is well-suited for this approach. The triazole ring, often synthesized via "click chemistry," provides a stable and versatile linker to connect different bioactive moieties. nih.govnih.govmdpi.com For example, researchers have designed and synthesized hybrid molecules incorporating 4-nitroimidazole (B12731) and piperazine-tagged 1,2,3-triazoles, which have shown potent anticancer activities. nih.gov Another study focused on creating hybrid compounds by linking a quinoline-based moiety to a 1,2,3-triazole ring. mdpi.com The piperidine (B6355638) component of this compound can also be modified to introduce additional pharmacophoric groups, further expanding the potential for creating novel therapeutic agents. acs.org

Table 2: Examples of Hybrid Molecules Incorporating a Triazole Moiety

| Hybrid Molecule Type | Component Pharmacophores | Therapeutic Area |

|---|---|---|

| Nitroimidazole-piperazine-triazole | 4-Nitroimidazole, Piperazine (B1678402), 1,2,3-Triazole | Anticancer nih.gov |

| Quinoline-triazole | Quinoline, 1,2,3-Triazole | Neurodegeneration mdpi.com |

| Fluoroquinolone-triazole | Fluoroquinolone, 1,2,3-Triazole | Antibacterial nih.gov |

Ligand Design for Metal Complexes and Catalysis

The nitrogen atoms within the triazole and piperidine rings of this compound make it an excellent ligand for coordinating with transition metals. This property is exploited in the development of new metal complexes for research and catalysis.

Triazole-containing ligands are widely used in coordination chemistry to create a diverse range of transition metal complexes. nih.govresearchgate.netrsc.orgnih.govmdpi.com These complexes are of interest for their unique structural, magnetic, and optical properties. mdpi.com The synthesis typically involves reacting the triazole-based ligand with a metal salt in a suitable solvent. nih.govresearchgate.net The resulting complexes can have various geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand's coordination mode. researchgate.netnih.gov For instance, research on 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol has shown its ability to act as a bidentate ligand, coordinating with metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govresearchgate.netnih.gov While specific studies on complexes with this compound were not detailed in the provided results, the general principles of triazole coordination chemistry suggest its potential in forming novel metal complexes for further scientific investigation.

Metal complexes derived from triazole-based ligands have shown significant promise in catalysis. rsc.org The electronic properties of the triazole ring can influence the catalytic activity of the metal center, enhancing selectivity and efficiency in various chemical reactions. Triazolylidene ligands, a class of N-heterocyclic carbenes derived from triazoles, have been particularly effective in homogeneous catalysis when coordinated with first-row transition metals. rsc.org These catalysts have been successfully employed in a range of transformations. rsc.org The ability of this compound to act as a ligand suggests its potential role as a component in the design of new catalysts for a variety of chemical reactions.

Precursors for Advanced Materials Research

The exploration of novel organic molecules as components of advanced materials is a rapidly growing field. The inherent properties of the this compound scaffold, such as its thermal stability and potential for electronic interactions, suggest its utility in this area. However, specific research on this compound for electronic and solar cell applications is still in its nascent stages.

Development of Materials for Electronic Devices

Currently, there is limited specific research published on the direct application of this compound in the development of materials for electronic devices. While triazole-containing compounds are of interest in organic electronics due to their electron-transporting capabilities, the focus has largely been on different structural classes. The potential of the this compound scaffold in this area remains a subject for future investigation.

Chemical Probe Development for Mechanistic Studies

The this compound scaffold has proven to be a highly valuable core structure in the design and synthesis of chemical probes for studying biological systems. Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships and the introduction of reporter groups, such as fluorescent tags.

Use in Affinity and Selectivity Studies (e.g., P2Y14R probes)

A significant application of the this compound scaffold is in the development of potent and selective antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor implicated in inflammatory diseases. semanticscholar.orgnih.gov Researchers have utilized this scaffold in structure-based drug design to create a new class of P2Y14R antagonists based on a 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl structure. acs.org

In these studies, the piperidine moiety of the lead compound was identified as a key interaction point within the receptor and a suitable site for chemical modification to enhance affinity and selectivity. semanticscholar.orgacs.org By synthesizing a library of analogues with various substituents on the aryl and piperidine rings, researchers were able to conduct detailed structure-activity relationship (SAR) studies. acs.org These investigations revealed that certain substitutions on the phenyl ring of the triazole moiety led to high-affinity antagonists. acs.org

The affinity of these newly synthesized compounds for the P2Y14R was often determined through competitive binding assays using a fluorescently labeled antagonist. acs.org The ability of the test compounds to displace the fluorescent probe provides a measure of their binding affinity (IC50). acs.org

Table 1: Affinity of Selected Triazole Derivatives as P2Y14R Antagonists

| Compound | Substituent on Phenyl Ring | % Inhibition at 3 µM acs.org | IC50 (nM) acs.org |

| 65 | 4-CF3 | 92 | 32 |

| 70 | 4-Cl | >80 | Not reported |

| 71 | 4-Br | >80 | Not reported |

| 77 | 4-n-Pr | >80 | Not reported |

| 78 | 4-i-Pr | >80 | Not reported |

| 79 | 4-t-Bu | >80 | Not reported |

| 82 | 4-n-pentyl-O | >80 | Not reported |

| 84 | 4-OCF3 | >80 | Not reported |

| 90 | 3,4-F2 | >80 | Not reported |

| 72 | Thien-3-yl | 60-80 | Not reported |

| 74 | 5-chlorothien-2-yl | 60-80 | Not reported |

This table is based on data from structure-based design studies of P2Y14 receptor antagonists.

Derivatization for Fluorescent Probes

The this compound scaffold has been instrumental in the development of fluorescent probes for the P2Y14R. The piperidine group has been shown to be a suitable site for chemical derivatization and the attachment of a fluorophore without significantly compromising the compound's affinity for the receptor. semanticscholar.orgacs.org

A key example is the development of a high-affinity fluorescent antagonist where the piperidine nitrogen is acylated with a linker attached to a fluorescent dye. nih.govacs.org This fluorescent probe allows for direct visualization and quantification of receptor binding using techniques such as flow cytometry. acs.org The development of such probes is crucial for high-throughput screening of new potential ligands and for studying the cellular localization and trafficking of the receptor. The ability to create these fluorescent derivatives underscores the utility of the this compound core as a versatile platform for creating sophisticated biological tools. acs.org

Derivatization and Structure Activity Relationship Sar Studies of Piperidine Triazole Analogs

Modifications on the Piperidine (B6355638) Ring

N-Substitution Patterns and their Influence on Molecular Interactions

The nitrogen atom of the piperidine ring is a key site for substitution, and the nature of the substituent profoundly impacts the molecule's properties. The introduction of various groups at this position can alter steric bulk, lipophilicity, and hydrogen bonding capacity, thereby modulating target binding and pharmacokinetic profiles. researchgate.netajchem-a.com

For instance, in a series of N-substituted piperidine derivatives linked to a 1,2,3-triazole ring, the functionalization of the piperidine nitrogen via reductive amination with different aromatic aldehydes led to a diverse set of compounds. researchgate.net Molecular modeling studies of these derivatives predicted varied binding modes within the active site of dopamine (B1211576) receptor D2, highlighting the significant role of the N-substituent in directing molecular interactions. researchgate.net

Research on other heterocyclic hybrids has also underscored the importance of N-substitution on piperidine or similar saturated heterocycles. In a study of s-triazine based molecular hybrids, the substitution on the piperidine ring, particularly the introduction of a 4-methyl group, resulted in the most potent antiproliferative activity against various cancer cell lines. nih.gov This suggests that even small alkyl substituents can significantly enhance biological efficacy.

The table below summarizes the impact of N-substitution on the piperidine ring in various heterocyclic scaffolds, providing a broader context for the potential effects of such modifications on piperidine-triazole analogs.

Table 1: Influence of N-Substitution on Piperidine and Related Heterocycles

| Scaffold | N-Substituent | Observed Effect | Reference |

| Piperidine-Triazole | Various Aromatic Groups | Varied predicted binding modes at dopamine D2 receptor | researchgate.net |

| s-Triazine-Piperidine | 4-Methylpiperidine | Most potent antiproliferative activity | nih.gov |

| Pyrrolo[3,4-d]pyridazinone-Triazole | Unsubstituted Phenylpiperazine | Non-toxic | mdpi.com |

| Pyrrolo[3,4-d]pyridazinone-Triazole | Trifluoromethyl-substituted Phenylpiperazine | Caused cell lysis | mdpi.com |

Substitution at the C-4 Position of the Piperidine Ring

The C-4 position of the piperidine ring, being the point of attachment for the 1,2,3-triazole moiety, is another critical site for modification. Alterations at this position can directly influence the orientation of the triazole ring and any appended functionalities, thereby affecting interactions with the target protein.

While direct SAR studies on C-4 substituted 4-(1H-1,2,3-triazol-1-yl)piperidine are specific to the biological target, general principles can be drawn from related structures. For example, in the context of pyrimidine (B1678525) nucleosides, facile modifications at the C-4 position were achieved by reacting silyl-protected precursors with various nucleophiles, demonstrating the chemical tractability of this position for introducing diversity. nih.gov

In a study on pyrrolopyrimidines as CSF1R inhibitors, substitution at the C-4 position with an N-methyl-N-(3-methylbenzyl) group was found to direct the molecule's orientation within the kinase binding site. mdpi.com Docking studies revealed that this group could be oriented either towards the solvent-exposed region or inwards, depending on the specific conformation of the target protein. mdpi.com This highlights the dynamic role of C-4 substituents in dictating binding modes.

Furthermore, the introduction of bridged piperidine analogues, which can be considered a form of C-4 modification, has been explored to lower lipophilicity and gain insights into receptor structure. nih.gov These rigidified structures can more closely mimic a hypothetical receptor-preferred conformation of the piperidine ring. nih.gov

The following table illustrates the impact of substitutions at positions analogous to C-4 in various heterocyclic systems.

Table 2: Effect of Substitution at the C-4 Position of Piperidine and Analogous Positions

| Scaffold | C-4 (or analogous) Substituent | Observed Effect | Reference |

| Pyrrolopyrimidine | N-methyl-N-(3-methylbenzyl) group | Directed orientation in kinase binding site | mdpi.com |

| Pyrimidine Nucleoside | Various nucleophiles | Facile introduction of chemical diversity | nih.gov |

| Naphthalene-based P2Y14R Antagonist | Bridged piperidines (e.g., isoquinuclidine, isonortropanol) | Lowered lipophilicity, maintained or improved affinity | nih.gov |

Modifications on the 1,2,3-Triazole Ring

The 1,2,3-triazole ring is not merely a linker but an active pharmacophoric element that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov Its stability to metabolic degradation and synthetic accessibility via "click chemistry" make it an attractive component in drug design. nih.gov

Substitution at the C-4 and C-5 Positions of the Triazole Ring

The C-4 and C-5 positions of the 1,2,3-triazole ring are readily amenable to substitution, offering a straightforward strategy to modulate the electronic and steric properties of the molecule. A wide variety of substituents can be introduced at these positions, significantly influencing the biological activity of the resulting analogs. nih.govrsc.org

For example, in a series of 1,4-disubstituted 1,2,3-triazoles tethered to a benzhydrylpiperazine fragment, the nature of the substituent at the C-4 position of the triazole ring had a pronounced effect on antibacterial activity. nih.gov Derivatives with an ethyl group at this position showed enhanced activity, while a bromo substituent resulted in moderate activity. nih.gov

Similarly, in the development of antifungal agents, coumarin-based 1,2,3-triazole compounds have been synthesized where the coumarin (B35378) moiety is attached to the triazole ring. researchgate.net These hybrids have demonstrated significant antifungal effects, highlighting the potential of appending other heterocyclic systems to the triazole core. researchgate.nettandfonline.com

The synthesis of 1,4,5-trisubstituted 1,2,3-triazoles allows for even greater structural diversity. nih.gov The post-functionalization of disubstituted triazoles through C-C and C-N bond-forming reactions provides access to a wide array of fully substituted derivatives. nih.gov

The table below showcases the influence of substitutions at the C-4 and C-5 positions of the triazole ring in different molecular contexts.

Table 3: Impact of C-4 and C-5 Triazole Ring Substitutions

| Scaffold | C-4/C-5 Substituent | Observed Effect | Reference |

| Benzhydrylpiperazine-Triazole | Ethyl group at C-4 | Enhanced antibacterial activity | nih.gov |

| Benzhydrylpiperazine-Triazole | Bromo group at C-4 | Moderate antibacterial activity | nih.gov |

| Coumarin-Triazole Hybrids | Coumarin moiety | Significant antifungal activity | researchgate.nettandfonline.com |

| Fused Pyridine-1,2,3-Triazoles | o-Fluorobenzyl analogue | Strong anticonvulsant effects | rsc.org |

Exploration of Regioisomeric Linkages (N1, N2, N3) and their Distinct Properties

The 1,2,3-triazole ring can exist in different regioisomeric forms depending on the nitrogen atom to which the piperidine ring is attached (N1, N2, or N3). While the 1,4-disubstituted (N1) and 1,5-disubstituted (N2) regioisomers are the most commonly synthesized via Huisgen 1,3-dipolar cycloaddition, the exploration of different linkage points can lead to compounds with distinct properties. nih.govnih.gov

The choice of catalyst in the cycloaddition reaction (e.g., copper or ruthenium) can influence the regioselectivity of the triazole ring formation. nih.gov This allows for the controlled synthesis of specific regioisomers, which can then be evaluated for their biological activities. The different spatial arrangement of substituents resulting from these distinct linkages can lead to altered interactions with biological targets. nih.gov

Linker Chemistry and Hybrid Molecule Design

In the design of anticholinesterase agents, for example, the length of the alkyl chain linker between a coumarin and a 1,2,3-triazole ring was found to be critical for inhibitory activity. nih.gov A three-carbon alkyl chain was determined to be optimal for activity in one series, while a four-carbon chain was optimal in another, demonstrating the fine-tuning required in linker design. nih.gov

The concept of molecular hybridization has been widely applied, combining the piperidine-triazole core with various other bioactive scaffolds, such as benzimidazoles, isoxazoles, and pyrazolo[3,4-pyridines. nih.govnih.govmdpi.com In a series of benzimidazole (B57391) and piperidine-containing 1,2,3-triazole hybrids, several compounds exhibited potent antibacterial and antifungal activity. nih.gov Similarly, piperidine-triazole hybrids with 3-aryl isoxazole (B147169) side chains have been synthesized and shown to possess cytotoxic activity against cancer cell lines. nih.gov

The table below provides examples of hybrid molecules incorporating the piperidine-triazole scaffold and the role of the linker in their biological activity.

Table 4: Examples of Piperidine-Triazole Hybrid Molecules and Linker Effects

| Hybrid Scaffold | Linker | Biological Activity | Key Finding | Reference |

| Coumarin-Triazole | 3-carbon alkyl chain | Anticholinesterase | Optimal linker length for activity | nih.gov |

| Coumarin-Triazole | 4-carbon alkyl chain | Anticholinesterase | Optimal linker length for activity | nih.gov |

| Benzimidazole-Piperidine-Triazole | Direct triazole linkage | Antibacterial, Antifungal | Potent anti-infective agents | nih.gov |

| Piperidine-Triazole-Isoxazole | Direct triazole linkage | Anticancer | Cytotoxicity against cancer cell lines | nih.gov |

| Pyrazolo[3,4-pyridine]-Triazole | Alkyl and ester linkers | Antibacterial | Potent activity against S. aureus and K. pneumoniae | mdpi.com |

Acetamide (B32628) and Oxadiazole Linkages to the Triazole-Piperidine Core

The incorporation of acetamide and oxadiazole moieties as linkers to the triazole-piperidine core has been a strategic approach in the design of novel bioactive molecules.

The acetamide linkage, in particular, has been shown to be a crucial component in enhancing the potency of certain compound series. For instance, in the development of anticryptosporidial agents, SAR studies revealed that acetamide derivatives exhibited improved potency over their urea (B33335) counterparts. nih.gov The optimization of a lead compound, which included a piperazine-acetamide linkage to an aryl tail, highlighted a preference for electron-withdrawing groups on the aryl ring. nih.gov This work underscores the importance of the acetamide linker in achieving significant biological efficacy. nih.gov

Similarly, the 1,3,4-oxadiazole (B1194373) ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a valuable structural motif in medicinal chemistry due to its wide range of biological activities. researchgate.netmdpi.com Its derivatives have been investigated for various therapeutic applications. researchgate.netmdpi.com The synthesis of complex structures containing the oxadiazole ring is an active area of research, aiming to explore its full potential in drug discovery. mdpi.com For example, novel 1,2,4-oxadiazole (B8745197) derivatives containing a piperidine moiety have been designed and synthesized, showing promising antifungal activities. sioc-journal.cn Another study focused on piperidine-spirooxadiazole derivatives as antagonists for the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), demonstrating the versatility of the oxadiazole linkage in generating compounds with specific receptor interactions. nih.gov

Biphenyl (B1667301) and Other Aromatic/Aliphatic Linkers in Complex Hybrids

The versatility of the this compound scaffold is further demonstrated by its incorporation into more complex hybrid molecules through various aromatic and aliphatic linkers. The use of a biphenyl moiety, for instance, has been explored in the synthesis of 1,2,3-triazole derivatives with potential inhibitory activity against 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), an important target in breast cancer. nih.gov The structural characteristics of 1,2,3-triazoles allow them to mimic other functional groups and engage in various biological interactions. nih.gov

Beyond biphenyls, a wide array of other linkers have been employed. For instance, the synthesis of piperidine derivatives with different heterocyclic rings at the 4-position has been a subject of pharmacological evaluation. nih.gov The Cu-catalyzed azide-alkyne cycloaddition (click chemistry) is a common and efficient method for creating 1,2,3-triazole-containing hybrids. nih.govnih.gov This has been utilized to synthesize benzimidazole and piperidine-based 1,2,3-triazole hybrids with anti-infective properties. nih.gov

Aliphatic linkers, which are hydrophobic chains, are also used to connect different functional parts within a molecule. broadpharm.com The length and nature of these linkers can significantly impact the biological activity of the resulting hybrid compounds.

Structure-Activity Relationship (SAR) Analysis in a Research Context

SAR analysis is a critical component of drug discovery, providing a framework to understand how chemical structure translates into biological function. For piperidine-triazole analogs, these studies have been instrumental in identifying key structural features that govern their interactions with biological targets.

Correlating Structural Variations with Receptor Binding Affinities

A primary goal of SAR studies is to correlate specific structural modifications with changes in receptor binding affinities. For example, in the development of sigma (σ) receptor ligands, a series of arylalkyl/arylalkylsulfonyl piperazine (B1678402) and piperidine-based derivatives were synthesized and evaluated. nih.gov This study found that certain halogen-substituted sulfonamides displayed high affinity for σ1 receptors and low affinity for σ2 receptors. nih.gov The length of the carbon chain linker was also found to be a critical determinant of affinity. nih.gov

Similarly, in the pursuit of selective σ2 receptor ligands, two new classes of compounds were synthesized, and their binding affinities for σ1 and σ2 receptors were measured. nih.gov These studies revealed that specific triazole carboxamide analogues demonstrated high affinity and selectivity for the σ2 receptor. nih.gov The nature of the linker and substituents on the aromatic rings were found to significantly influence binding affinity. nih.gov For instance, replacing a methyl group with a triazole group on the benzene (B151609) ring of the benzamide (B126) moiety led to a decrease in σ2 receptor binding affinity. nih.gov

The following table summarizes the binding affinities of selected piperidine-triazole analogs for sigma receptors:

| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) | Selectivity (σ1/σ2) |

| Compound 24d | >10000 | 8.2 | >1220 |

| Compound 24e | 1056 | 6.8 | 155 |

| Compound 24f | 39157 | 5.5 | 7119 |

| Compound 39c | 10000 | 9.1 | 1099 |

| Compound 52 | 25.3 | 12.2 | 2.07 |

| Compound 53 | 45.6 | 31.9 | 1.43 |

Data sourced from reference nih.gov.

Influence of Steric and Electronic Factors on Interaction Profiles

The steric and electronic properties of substituents on the piperidine-triazole scaffold play a profound role in determining their interaction profiles with biological targets.

Steric Factors: The size and shape of substituents can dictate how a molecule fits into a receptor's binding pocket. For instance, in a study of pyrazolopyrimidine-based ligands for the translocator protein (TSPO), it was found that N,N-disubstitutions on a terminal acetamide allowed for the introduction of diverse chemical groups without compromising TSPO affinity. nih.gov This suggests that the core scaffold can accommodate steric bulk at certain positions. The replacement of a piperazine ring with a piperidine moiety has also been shown to be a key structural element for dual histamine (B1213489) H3/σ1 receptor affinities. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways

The synthesis of 4-(1H-1,2,3-triazol-1-yl)piperidine and its derivatives is continually evolving. Future efforts are concentrated on creating more efficient, environmentally friendly, and highly selective chemical reactions.

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact. For piperidine-triazole synthesis, this involves the use of safer solvents, minimizing waste, and improving energy efficiency. Researchers are exploring one-pot syntheses and the use of catalytic systems that can be recycled and reused. For instance, moving away from traditional organic solvents to water or other benign alternatives is a key goal. The development of solvent-free reaction conditions or the use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption, contributing to a more sustainable synthetic process.

The biological activity of a molecule is critically dependent on its three-dimensional structure. Therefore, the development of advanced synthetic methods that can precisely control the chemical and spatial arrangement of atoms is a major research focus.

Chemoselectivity: In molecules with multiple reactive sites, chemoselective reactions allow for the modification of one specific functional group while leaving others intact. This is crucial for the multi-step synthesis of complex derivatives of this compound.

Regioselectivity: The 1,2,3-triazole ring can be substituted at different nitrogen atoms. Regioselective reactions ensure that substituents are added to the desired position, which is vital as different regioisomers can exhibit vastly different biological activities. For example, methods that reliably yield N1- or N2-substituted triazoles are highly sought after. unito.it

Stereoselectivity: The piperidine (B6355638) ring is not planar and can exist in different conformations. Furthermore, substitutions on the ring can create chiral centers. Stereoselective synthesis allows for the preparation of a single enantiomer or diastereomer, which is often essential for optimal interaction with a specific biological target.

Future research will likely focus on the discovery of novel catalysts and reaction conditions that provide high levels of control over these selective processes, enabling the efficient synthesis of complex and potent therapeutic agents. science.gov

Advanced Computational and Data-Driven Research

The integration of computational tools is revolutionizing drug discovery. For the this compound scaffold, these methods accelerate the design and identification of new drug candidates.

Machine learning (ML) and artificial intelligence (AI) are powerful tools for navigating the vast chemical space to design novel molecules with desired properties. dntb.gov.uacore.ac.uk By training algorithms on large datasets of chemical structures and their associated biological activities, ML models can predict the therapeutic potential of new, unsynthesized compounds. researchgate.netuef.fi This approach allows researchers to prioritize the synthesis of molecules that are most likely to be successful, saving time and resources. For the piperidine-triazole scaffold, AI can be used to generate new derivatives with optimized properties, such as enhanced potency, improved selectivity, or better pharmacokinetic profiles.

High-throughput virtual screening (HTVS) is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. researchgate.net This method uses computer models of the target's three-dimensional structure to dock and score potential ligands. researchgate.net For the this compound core, HTVS can be employed to screen millions of virtual compounds against a wide range of biological targets. google.com This can lead to the identification of novel protein-ligand interactions and the discovery of new therapeutic applications for this versatile scaffold. nih.gov

Expansion of Application Domains in Fundamental Chemical Biology

Beyond its use in drug development, the this compound moiety is a valuable tool for basic research in chemical biology. Chemical biology aims to understand complex biological systems using chemical tools. Derivatives of this scaffold can be designed as specific molecular probes to study the function of enzymes and receptors. For example, compounds containing this motif have been developed as potent and selective inhibitors of enzymes like monoacylglycerol lipase (B570770) (MAGL), which plays a role in the endocannabinoid system. researchgate.netacs.org By selectively blocking the activity of such enzymes, these chemical probes allow researchers to investigate their roles in cellular processes and disease pathways. Future research will likely see the development of more sophisticated probes based on this scaffold to explore an even wider range of biological questions.

Investigating Photophysical Properties and Potential Applications in Imaging or Sensing

The unique photophysical properties of molecules containing the 1,2,3-triazole ring are a growing area of interest, with potential applications in bioimaging and sensing. The triazole moiety can be a crucial part of fluorescent probes, where its electronic properties can be modulated by binding to specific analytes, leading to a detectable change in fluorescence.

This principle is being applied in the development of sensors for various ions and small molecules. The nitrogen atoms within the triazole ring can act as binding sites, and this interaction can alter the photophysical characteristics of the molecule, forming the basis for a sensing mechanism.

Moreover, the 1,2,3-triazole linkage is being utilized to construct complex molecules for biological applications. For example, a quinoline-based nih.govdndi.orgmdpi.com-triazole hybrid derivative was synthesized via a Cu(I)-catalyzed click reaction, and its interaction with acetylcholinesterase, a key target in Alzheimer's disease, was investigated using computational studies. mdpi.com This highlights the potential of using the triazole as a stable linker to create targeted probes for bioimaging and diagnostics.

Systematic Structure-Activity Relationship Studies for Mechanistic Elucidation

Deepening the Understanding of Molecular Recognition Mechanisms

Systematic structure-activity relationship (SAR) studies are fundamental to understanding how this compound and its analogs interact with biological targets. These studies involve making specific, controlled modifications to the molecule's structure and observing the effect on its biological activity. This allows researchers to map out the key features required for molecular recognition.

For example, in a series of 4-azaindole-2-piperidine compounds, modifications to the piperidine ring and its substituents led to significant changes in potency against Trypanosoma cruzi. dndi.org Introducing unsaturation in the piperidine ring increased activity tenfold in some cases. dndi.org Furthermore, SAR studies on 1,4-disubstituted 1,2,3-triazoles linked to a benzhydrylpiperazine fragment have been conducted to evaluate their antibacterial potential. nih.gov